N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-propoxybenzamide
Description
N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-propoxybenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Properties
Molecular Formula |
C22H24N2O2S |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]-4-propoxybenzamide |
InChI |
InChI=1S/C22H24N2O2S/c1-3-14-26-20-10-8-17(9-11-20)21(25)23-13-12-19-15-27-22(24-19)18-6-4-16(2)5-7-18/h4-11,15H,3,12-14H2,1-2H3,(H,23,25) |
InChI Key |
IBVMLYFNMRCKJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-propoxybenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methylbenzaldehyde with thiosemicarbazide in the presence of an acid catalyst.
Alkylation: The thiazole derivative is then alkylated with 2-bromoethylamine to introduce the ethyl group.
Amidation: The final step involves the reaction of the alkylated thiazole with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the benzamide group.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-propoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Pharmaceuticals: The compound is explored for its potential use in drug formulations.
Material Science: It is investigated for its properties as a building block in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-propoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate in organic synthesis.
N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: A compound with similar structural features used in supramolecular chemistry.
Ethyl 3-(furan-2-yl)propionate: Another compound with a similar functional group used in various chemical reactions.
Uniqueness
N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-propoxybenzamide is unique due to its specific combination of a thiazole ring and a propoxybenzamide moiety, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
